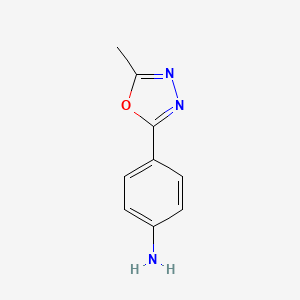

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

描述

属性

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHPTOKNGUUOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598858 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25877-49-0 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization Method

One of the most common methods for synthesizing this compound is through the cyclization of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with aniline. This reaction is typically conducted under dehydrating conditions using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Starting Materials :

- 5-methyl-1,3,4-oxadiazole-2-carboxylic acid

- Aniline

Reagents :

- Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

- Dissolve both starting materials in a suitable solvent.

- Add POCl₃ or SOCl₂ and heat the mixture to facilitate cyclization.

- Quench the reaction, and purify the product through recrystallization.

Yield and Purity : The yield from this method can vary but is often optimized through careful control of reaction conditions.

Alternative Synthetic Methods

Other methods include:

- Schiff Base Formation : Reacting aniline with aldehydes under reflux conditions can yield Schiff bases that can subsequently be cyclized to form the oxadiazole ring.

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for enhancing yield and purity. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

| Temperature | Reflux (78°C) | Accelerates imine formation |

| Purification | Recrystallization in ethanol/water | Removes unreacted aldehydes |

Characterization Techniques

Characterization of the synthesized compound is essential to confirm its structure and purity. Common techniques include:

Infrared Spectroscopy (IR)

IR spectroscopy can be used to identify functional groups within the compound:

- NH stretching observed around 3400 cm$$^{-1}$$

- C=N stretching around 1630 cm$$^{-1}$$

Nuclear Magnetic Resonance (NMR)

NMR provides detailed information about the molecular structure:

- Methyl group at δ 2.61 ppm

- Aromatic protons between δ 6.7–7.7 ppm

Mass Spectrometry

Mass spectrometry helps verify molecular weight:

- Molecular ion peak observed at m/z = 189.21 confirms the molecular formula.

Advanced Techniques for Synthesis Enhancement

Researchers have explored various advanced techniques to enhance synthesis efficiency:

Continuous Flow Reactors

In industrial settings, continuous flow reactors allow for better control over reaction parameters, leading to higher yields and purities.

Automated Systems

Automation in synthesis can streamline processes and improve reproducibility by minimizing human error.

化学反应分析

Types of Reactions

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., chlorine, bromine), nitro groups, alkyl groups

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .

科学研究应用

Chemistry

In synthetic chemistry, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new chemical entities.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it exhibits significant activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans.

Medicine

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it can inhibit tumor growth in various cancer cell lines through mechanisms that may involve the disruption of critical signaling pathways associated with cell proliferation.

Industry

In industrial applications, this compound is utilized in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for incorporation into various formulations.

Antimicrobial Studies

A study demonstrated that derivatives similar to this compound exhibited significant antibacterial effects against standard pathogens like Staphylococcus aureus and Bacillus subtilis, outperforming traditional antibiotics such as amoxicillin .

Antifungal Efficacy

Research revealed moderate antifungal activity against Aspergillus niger and Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Research

In vitro studies indicated promising results in inhibiting cancer cell proliferation with reported IC50 values indicating effective concentrations for growth inhibition. For instance:

作用机制

The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . Additionally, it can modulate signaling pathways such as the NF-κB pathway and the focal adhesion kinase (FAK) pathway, resulting in anti-inflammatory and anticancer effects .

相似化合物的比较

2-(1,3,4-Oxadiazol-2-yl)aniline

- Structure : The oxadiazole ring is attached at the ortho position of the aniline group.

- Crystallography: Planar molecular geometry with r.m.s. deviations of 0.051–0.062 Å. The amino group participates in intermolecular hydrogen bonding (N–H···N), stabilizing the crystal lattice .

- Synthesis: Prepared via condensation of (N-isocyanimino)triphenylphosphorane with 2-aminobenzoic acid in dry CH₂Cl₂ .

- Applications : Used as a precursor for fluorescent materials due to its planar structure .

Key Difference : The para substitution in 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline enhances steric accessibility for further reactions compared to the ortho isomer .

Substituent Variations on the Oxadiazole Ring

4-(5-Furan-2-yl-1,3,4-oxadiazol-2-yl)aniline

- Structure : A furan substituent replaces the methyl group at position 5 of the oxadiazole.

- Synthesis : Derived from furan-2-carbohydrazine and 4-acetamidobenzoic acid, followed by deprotection .

- Reactivity : Forms Schiff bases with aldehydes, demonstrating higher electrophilicity due to the electron-withdrawing furan group .

Key Difference : The methyl group in this compound improves lipophilicity (logP ≈ 2.1) compared to the furan analog (logP ≈ 1.8), enhancing membrane permeability .

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

- Structure : Fluoro substitution at the ortho position of the aniline ring.

- Properties: The electron-withdrawing fluorine atom increases acidity (pKa ≈ 3.5) compared to the non-fluorinated parent compound (pKa ≈ 4.2) .

- Applications : Explored in radiopharmaceuticals due to fluorine’s isotopic versatility .

Hybrid Structures with Additional Functional Groups

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpentan-3-yl)aniline

- Structure: A branched alkyl chain (2-methylpentan-3-yl) replaces the amino group’s hydrogen.

- Properties : Increased molecular weight (259.35 g/mol) and hydrophobicity (logP ≈ 3.5) compared to the parent compound .

- Applications : Investigated as a corrosion inhibitor in industrial coatings .

Comparative Data Table

生物活性

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an aniline moiety substituted with a 5-methyl-1,3,4-oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, research on 2,5-disubstituted oxadiazole derivatives demonstrated their ability to induce apoptosis in HepG2 cells through the p53-mediated intrinsic pathway. This suggests that the oxadiazole ring plays a critical role in triggering cell death in cancerous cells .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. A study involving various oxadiazole derivatives found that certain compounds exhibited potent antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

Neuroprotective Effects

There is emerging evidence suggesting that oxadiazole derivatives may possess neuroprotective effects. Compounds similar to this compound have been investigated for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This could have implications for treating neurodegenerative diseases .

Data Table: Biological Activities of this compound Derivatives

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HepG2 cells | |

| Antimicrobial | Inhibits bacterial growth | |

| Neuroprotective | Reduces oxidative stress |

Case Study 1: Anticancer Activity

A study conducted on various oxadiazole derivatives revealed that this compound exhibited significant cytotoxicity against liver cancer cells (HepG2). The compound was shown to activate the intrinsic apoptotic pathway via p53 signaling. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several oxadiazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to existing antibiotics.

常见问题

Q. What are the standard synthetic routes for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions. For example, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol can be reacted with methylating agents in methanol under light-protected conditions due to the compound's photosensitivity . Intermediate characterization often employs TLC and spectroscopic methods (IR, / NMR) to confirm functional group transformations. For instance, IR peaks near 3450 cm indicate primary amine stretching, while NMR signals at δ 2.61 ppm confirm the methyl group on the oxadiazole ring .

Q. How can researchers optimize reaction yields during Schiff base derivatization of this compound?

Schiff base formation typically involves reacting the aniline group with aldehydes (e.g., benzaldehyde derivatives) in ethanol under reflux. Key parameters include stoichiometric control (1:1 molar ratio of aldehyde to oxadiazole), reaction time (4–6 hours), and purification via recrystallization. Yields are improved by using anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

- IR Spectroscopy : Confirms NH (3400–3350 cm) and oxadiazole C=N (1630–1580 cm) groups.

- NMR : NMR identifies aromatic protons (δ 6.7–7.7 ppm) and the methyl group (δ 2.6 ppm). NMR resolves oxadiazole carbons (165–160 ppm) and aromatic carbons (115–130 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 189.21) validate the molecular formula .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?

Single-crystal X-ray diffraction is definitive for structural confirmation. For related oxadiazole derivatives, studies show coplanar arrangements between the oxadiazole ring and aromatic amine, stabilized by intramolecular hydrogen bonds (N–H⋯N). This method clarifies ambiguities arising from NMR or IR, such as rotational isomerism or tautomeric forms .

Q. What strategies address contradictions in biological activity data for Schiff base derivatives of this compound?

Inconsistent bioactivity (e.g., antimicrobial or anticancer results) may arise from varying substituents on the aldehyde moiety. Systematic SAR studies using substituents with differing electronic profiles (e.g., electron-withdrawing -NO vs. electron-donating -OCH) can isolate pharmacophoric features. Activity discrepancies should be cross-validated via in vitro assays (e.g., MTT for cytotoxicity) under standardized conditions .

Q. How does light sensitivity impact experimental reproducibility, and how can it be mitigated?

The compound's thiomethyl group in intermediates (e.g., 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-aniline) is prone to photodegradation. Reproducibility requires light-protected synthesis (amber glassware, foil-covered vessels) and storage at –20°C under nitrogen. Purity must be monitored via HPLC post-synthesis .

Q. What computational methods support the design of derivatives with enhanced stability or activity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinase enzymes) identifies favorable binding conformations. For example, methyl substitution on the oxadiazole ring enhances hydrophobic interactions in receptor pockets .

Methodological Considerations

Table 1: Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| IR | NH: 3452, 3409 cm; C=N: 1633 cm | |

| NMR | δ 2.61 (s, 3H, CH), δ 6.71–7.73 (aromatic H) | |

| X-ray Diffraction | Coplanar oxadiazole-amine structure, N–H⋯N bonds |

Table 2: Reaction Optimization Parameters for Schiff Base Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

| Temperature | Reflux (78°C) | Accelerates imine formation |

| Purification | Recrystallization (ethanol/water) | Removes unreacted aldehydes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。